molecular formula C4H5N3O2 B168845 1-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 16681-71-3

1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B168845
CAS RN: 16681-71-3
M. Wt: 127.1 g/mol
InChI Key: SBUXBHALPHVDFT-UHFFFAOYSA-N
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Description

1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C4H5N3O2 . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is planar . The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions .


Physical And Chemical Properties Analysis

1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a solid compound . It has a molecular weight of 127.1 . Other physical and chemical properties such as boiling point, flash point, and density are not explicitly mentioned for this specific compound in the available resources.

Scientific Research Applications

  • Organic Synthesis and Polymer Chemistry : The characteristics of these heterocycles have motivated the development of different strategies for their preparation and molecular diversification . They are often used as core molecules for the design and synthesis of many medicinal compounds .

  • Pharmaceuticals and Therapeutics : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

  • Bioconjugation and Chemical Biology : 1,2,3-triazoles have found broad applications in bioconjugation and chemical biology .

  • Fluorescent Imaging and Materials Science : They are also used in fluorescent imaging and materials science .

  • Antifungal and Antimicrobial Applications : Triazole derivatives have been found to exhibit significant antifungal and antimicrobial activities . For example, fluconazole and voriconazole are triazole-containing drugs that are used as antifungals .

  • Synthesis of Nucleoside Analogues : Methyl-1H-1,2,4-triazole-3-carboxylate, a derivative of 1,2,3-triazole, can be used in the synthesis of nucleoside analogues . Nucleoside analogues are compounds structurally similar to naturally occurring nucleosides and are used in medicinal chemistry and antiviral therapies.

  • Anticancer Applications : Some 1,2,3-triazole derivatives have shown potential anticancer activities . They can interact with various enzymes and receptors in the biological system, showing versatile biological activities .

  • Anti-Inflammatory and Analgesic Applications : Triazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . This makes them potentially useful in the treatment of conditions involving inflammation and pain.

  • Antidepressant Applications : Some triazole derivatives have been found to exhibit antidepressant activities . For example, trazodone and nefazodone are triazole-containing drugs that are used as antidepressants .

  • Antihypertensive Applications : Some triazole derivatives have been found to exhibit antihypertensive activities . For example, trapidil is a triazole-containing drug that is used as an antihypertensive .

  • Antiviral Applications : Triazole derivatives have shown potential as antiviral agents . They can interact with various enzymes and receptors in the biological system, showing versatile biological activities .

  • Antimalarial Applications : Some triazole derivatives have been found to exhibit antimalarial activities . This makes them potentially useful in the treatment of malaria .

  • Anti-HIV Applications : Triazole derivatives have also been studied for their potential anti-HIV activities . For example, certain triazole-containing compounds have been found to inhibit the replication of HIV .

  • Antitubercular Applications : Some triazole derivatives have been found to exhibit antitubercular activities . This makes them potentially useful in the treatment of tuberculosis .

  • Antiepileptic Applications : Triazole derivatives have been found to exhibit antiepileptic activities . For example, rufinamide is a triazole-containing drug that is used as an antiepileptic .

  • Antidiabetic Applications : Some triazole derivatives have been found to exhibit antidiabetic activities . This makes them potentially useful in the treatment of diabetes .

properties

IUPAC Name

1-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-7-2-3(4(8)9)5-6-7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXBHALPHVDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617803
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

16681-71-3
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Using ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (1.48 g, 9.54 mmol), methanol (22 mL), 1N sodium hydroxide (15 mL) and 1N hydrochloric acid (15 mL) as starting materials and in the same manner as in Reference Example 12, the title compound (605 mg, 50%) was obtained as a white powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RG Franz - Aaps Pharmsci, 2001 - Springer
The changes in the physiochemical properties accompanying the substitution of a phosphonic acid group for a carboxylic acid group on various heterocyclic platforms was determined. …
Number of citations: 73 link.springer.com
Y Qian, M Hamilton, A Sidduri, S Gabriel… - Journal of medicinal …, 2012 - ACS Publications
Lysophosphatidic acid is a class of bioactive phospholipid that mediates most of its biological effects through LPA receptors, of which six isoforms have been identified. The recent …
Number of citations: 64 pubs.acs.org
G Mudasani, K Paidikondala, S Gurská… - European Journal of …, 2021 - Wiley Online Library
The interleukin‐2‐inducible kinase (ITK) and Bruton tyrosine kinase (BTK) are two crucial Tec family kinase members with important roles in the development of hematopoietic …

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